molecular formula C11H10ClN3O B5684767 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone CAS No. 1698-62-0

4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B5684767
CAS No.: 1698-62-0
M. Wt: 235.67 g/mol
InChI Key: PVAJKGQADFDSFN-UHFFFAOYSA-N
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Description

4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are used in various pharmacological applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired pyridazinone ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, which can be further utilized in the synthesis of more complex molecules with potential pharmacological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the pyridazinone structure can enhance antibacterial activity, making it a potential candidate for developing new antibiotics .

Anticancer Properties
The compound has been investigated for its anticancer potential. Its structural analogs have demonstrated inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting that this compound could be a lead structure in cancer therapeutics .

Neurological Applications
There is emerging evidence that pyridazinone derivatives may have neuroprotective effects. Preliminary studies suggest that this compound could modulate neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its functional groups allow for the creation of cross-linked structures that can be utilized in coatings, adhesives, and other composite materials. The thermal stability and mechanical properties of these polymers are currently under investigation .

Dyes and Pigments
The compound's chromophoric properties make it suitable for applications in dye chemistry. It can be incorporated into dye formulations to enhance colorfastness and brightness in textiles and plastics. Research is ongoing to optimize its use in various dyeing processes, aiming for environmentally friendly alternatives to conventional dyes .

Analytical Chemistry

Spectroscopic Analysis
this compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. These methods provide insights into its structural properties and help in understanding its reactivity patterns, which are crucial for further applications in synthetic chemistry .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines; potential lead for drug development.
Neuroprotective EffectsModulated neurotransmitter release; potential application in treating neurodegenerative diseases.
Polymer SynthesisUsed as a monomer to create thermally stable polymers with enhanced mechanical properties.
Dye ChemistryImproved colorfastness when used in textile dye formulations.

Mechanism of Action

The mechanism of action of 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
  • 2-cyano-4-chloro-5-(4-methylphenyl)imidazole
  • 4-chloro-1H-imidazole-5-carbaldehyde

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-5-(methylamino)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAJKGQADFDSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075119
Record name 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-62-0
Record name 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4-chloro-5-(methylamino)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(methylamino)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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